molecular formula C13H18IN3O4 B12993472 5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate

5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate

Cat. No.: B12993472
M. Wt: 407.20 g/mol
InChI Key: ZQDGGHCLCKUJQC-VIFPVBQESA-N
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Description

5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and an iodine atom. This compound is part of the imidazo[4,5-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl bromide, methyl iodide, and various iodinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C13H18IN3O4

Molecular Weight

407.20 g/mol

IUPAC Name

5-O-tert-butyl 6-O-methyl (6S)-2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate

InChI

InChI=1S/C13H18IN3O4/c1-13(2,3)21-12(19)17-6-8-7(15-11(14)16-8)5-9(17)10(18)20-4/h9H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

ZQDGGHCLCKUJQC-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)N=C(N2)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=C(N2)I

Origin of Product

United States

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